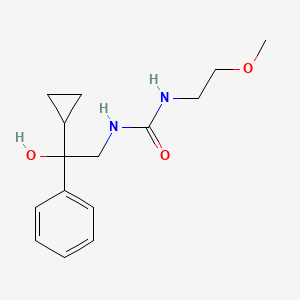

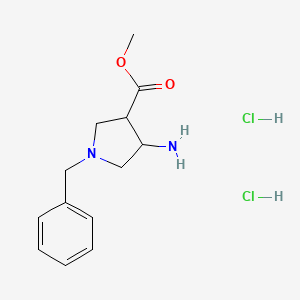

![molecular formula C11H16N6O3S B2698593 5-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)tetrazole CAS No. 920465-64-1](/img/structure/B2698593.png)

5-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)tetrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Molecular Structure Analysis

The structure of 5-aminotetrazole has been determined several times by X-ray crystallography, both as the anhydrous and monohydrated forms . The structures are very similar, consisting of a planar molecule, including the amino group .Chemical Reactions Analysis

Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They have the largest number of nitrogen atoms for any viable heterocycle since pentazoles are extremely explosive even at low temperatures .科学的研究の応用

Structural Analysis and Molecular Docking Studies

The compound 5-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)tetrazole, along with similar tetrazole derivatives, has been subject to structural analysis through X-ray crystallography. These analyses have revealed detailed insights into the molecular configuration, crystallization patterns, and intermolecular interactions of these compounds. For instance, studies have demonstrated the planarity of the tetrazole rings and detailed the non-conjugation of aryl rings at specific positions, providing foundational knowledge for understanding the chemical behavior and potential applications of these molecules in scientific research (Al-Hourani et al., 2015). Additionally, molecular docking studies have been conducted to evaluate the interaction of such compounds within the active site of enzymes like cyclooxygenase-2, aiming to explore their potential as COX-2 inhibitors. These studies offer crucial insights into the pharmacological potential and enzyme interaction dynamics of tetrazole derivatives, paving the way for further exploration in medicinal chemistry.

Photodynamic Therapy Applications

Research into the derivatives of 5-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)tetrazole has extended into the field of photodynamic therapy (PDT). Novel compounds, such as zinc phthalocyanine substituted with benzenesulfonamide derivative groups, have shown promising properties as photosensitizers due to their high singlet oxygen quantum yield and good fluorescence properties. These characteristics are crucial for the efficacy of PDT, a therapeutic approach that relies on light-activated compounds to generate reactive oxygen species for the treatment of various diseases, including cancer. The development and characterization of these compounds underscore the potential of tetrazole derivatives in enhancing the effectiveness of PDT treatments, offering new avenues for cancer therapy and research into photosensitizing agents (Pişkin et al., 2020).

Contributions to Material Science

The synthesis and analysis of tetrazole derivatives also contribute to the field of material science, particularly in the development of novel ligands and coordination complexes. The detailed structural elucidation of these compounds, including their crystal and molecular structures, lays the groundwork for their application in designing new materials with specific optical, electronic, or catalytic properties. For example, the study of the molecular and crystal structures of tetrazole complexes with metals like cadmium(II) offers insights into their potential utility in material science and coordination chemistry. Such research highlights the versatility of tetrazole derivatives in forming structurally diverse and functionally significant complexes that could be harnessed for various technological applications (Askerov et al., 2019).

特性

IUPAC Name |

5-[(dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O3S/c1-16(2)21(18,19)12-8-11-13-14-15-17(11)9-4-6-10(20-3)7-5-9/h4-7,12H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYAXEKCCDCBJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NCC1=NN=NN1C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

({[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

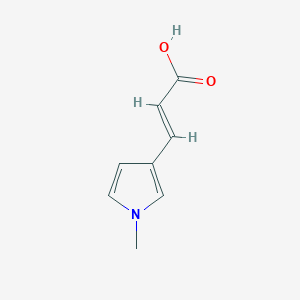

![N-(4-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2698510.png)

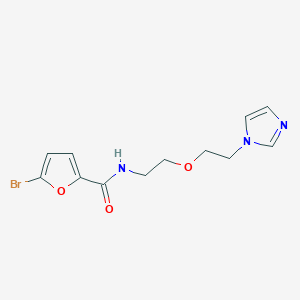

![N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2698516.png)

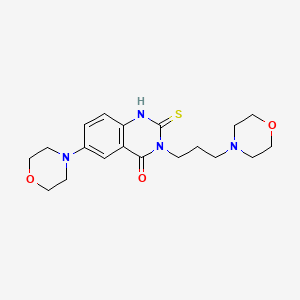

![(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2698520.png)

![3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2698523.png)

![N-(3-chlorophenyl)-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2698526.png)

![3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2698527.png)

![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2698531.png)